1,15-Pentadecanediol

Description

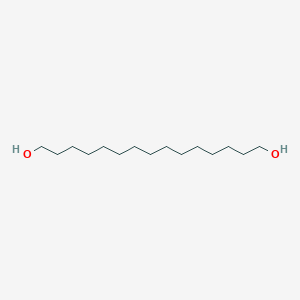

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentadecane-1,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333868 | |

| Record name | 1,15-Pentadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14722-40-8 | |

| Record name | 1,15-Pentadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,15-Pentadecanediol: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies for 1,15-Pentadecanediol. This long-chain aliphatic diol serves as a valuable building block in organic synthesis and as an intermediate in various industrial and pharmaceutical applications.

Core Chemical Properties and Structure

This compound is a linear, bifunctional organic molecule characterized by a 15-carbon backbone with hydroxyl groups at its terminal positions. Its physical state is typically a colorless or slightly yellow crystalline solid.[1]

1.1. Chemical Structure

The structural identity of this compound is well-defined by its IUPAC name and CAS registry number, ensuring unambiguous identification for research and regulatory purposes.

Caption: Chemical structure of this compound.

1.2. Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These parameters are critical for designing synthetic routes, predicting solubility, and determining appropriate analytical conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 244.41 g/mol | [1][2] |

| Melting Point | 87 °C | [1] |

| Boiling Point | 366.6 ± 10.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 161.4 ± 13.6 °C | [1] |

| Polar Surface Area | 40.46 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.71 | [1] |

| Solubility | Soluble in alcohol and organic solvents; difficult to dissolve in water. | [1] |

Applications and Biological Context

This compound is utilized as an intermediate in pharmaceutical manufacturing and as a building block for creating other long-chain diols.[4] It also finds use as a synthetic softener, plastic additive, lubricant, and in the production of paints and inks.[1] Its surfactant-like properties make it suitable for emulsification and thickening in cosmetics and personal care products.[1]

Currently, there is limited specific information available in scientific literature regarding defined signaling pathways or direct biological activities of this compound. While other long-chain fatty alcohols have been investigated for antimicrobial and anti-inflammatory properties, these activities have not been specifically attributed to this compound.[5]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and analysis of this compound, adapted from standard procedures for long-chain aliphatic diols.

3.1. Synthesis Protocol: Reduction of a Dicarboxylic Acid Ester

A common and effective method for synthesizing α,ω-diols is the reduction of the corresponding dicarboxylic acid or its ester derivative.[6] This protocol outlines the reduction of dimethyl pentadecanedioate.

Materials:

-

Dimethyl pentadecanedioate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Suspend a molar excess of lithium aluminum hydride (LiAlH₄) in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.

-

Addition of Ester: Dissolve dimethyl pentadecanedioate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours to ensure the complete reduction of the ester groups.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase with 1 M HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

3.2. Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the identification and quantification of long-chain alcohols.[7] Due to their low volatility, a derivatization step is required to convert the hydroxyl groups into more volatile ethers, typically trimethylsilyl (TMS) ethers.[8]

Caption: General workflow for the GC-MS analysis of this compound.

Materials & Reagents:

-

This compound sample

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

-

Solvent: Anhydrous pyridine or N,N-Dimethylformamide (DMF)[7]

-

Internal Standard (for quantification): e.g., 1-Eicosanol[7]

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample into a clean, dry reaction vial. If quantification is desired, add a known amount of the internal standard.

-

Derivatization: Dissolve the sample in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS to the vial.[7]

-

Reaction: Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete silylation of both hydroxyl groups.

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at an initial temperature of ~150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[9]

-

MS Parameters:

-

-

Data Analysis: Identify the TMS-derivatized this compound peak by its retention time and mass spectrum. Confirm its identity by comparing the mass spectrum with a reference library (e.g., NIST).[5]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (14722-40-8) at Nordmann - nordmann.global [nordmann.global]

- 5. phytojournal.com [phytojournal.com]

- 6. US20170297983A1 - Methods of forming diol compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

Spectroscopic Profile of 1,15-Pentadecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,15-Pentadecanediol, a long-chain diol with applications in various scientific fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | Triplet | 4H | HO-CH ₂- |

| 1.56 | Quintet | 4H | HO-CH₂-CH ₂- |

| 1.26 | Broad Singlet | 22H | -(CH ₂)₁₁- |

| 1.25 | Singlet | 2H | -OH |

Note: Specific coupling constants were not available in the referenced data.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 63.08 | C H₂-OH |

| 32.79 | HO-CH₂-C H₂- |

| 29.65 | -(C H₂)ₙ- |

| 29.58 | -(C H₂)ₙ- |

| 29.44 | -(C H₂)ₙ- |

| 29.35 | -(C H₂)ₙ- |

| 25.74 | HO-CH₂-CH₂-C H₂- |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2920 | Strong | C-H stretch (asymmetric) |

| 2850 | Strong | C-H stretch (symmetric) |

| 1470 | Medium | C-H bend (scissoring) |

| 1060 | Strong | C-O stretch |

| 720 | Weak | C-H rock (long chain) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 55 | 100 | [C₄H₇]⁺ |

| 69 | 80 | [C₅H₉]⁺ |

| 83 | 65 | [C₆H₁₁]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 97 | 50 | [C₇H₁₃]⁺ |

| 226 | <10 | [M-H₂O]⁺ |

| 208 | <5 | [M-2H₂O]⁺ |

Note: The molecular ion peak (m/z 244) is often not observed in the electron ionization of long-chain alcohols due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is utilized. Key acquisition parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program is employed to simplify the spectrum. Typical parameters involve a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectral data is acquired using a mass spectrometer equipped with an electron ionization source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 1,15-Pentadecanediol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,15-pentadecanediol, a long-chain aliphatic diol with applications in various industrial and pharmaceutical fields. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility, its known physicochemical properties, and a detailed experimental protocol for determining its solubility in common organic solvents. The provided methodologies and workflows are intended to empower researchers to generate precise and reliable solubility data essential for process development, formulation design, and chemical synthesis.

Introduction

This compound (CAS No: 14722-40-8) is a linear diol with the chemical formula C₁₅H₃₂O₂. Its structure consists of a fifteen-carbon aliphatic chain with hydroxyl groups at both terminal positions. This bifunctional nature imparts unique properties, making it a valuable intermediate in the synthesis of polymers, surfactants, and other specialty chemicals. In the pharmaceutical industry, long-chain diols can be utilized as excipients, penetration enhancers, or as building blocks for active pharmaceutical ingredients.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data is critical for designing and optimizing crystallization processes, formulating solutions, and ensuring compatibility in multi-component systems. This guide aims to provide the foundational knowledge and practical tools necessary for researchers to investigate and determine the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The long, nonpolar carbon chain of this compound suggests a tendency towards solubility in nonpolar organic solvents, while the two terminal hydroxyl groups can engage in hydrogen bonding, potentially allowing for some solubility in more polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₃₂O₂ |

| Molecular Weight | 244.41 g/mol |

| Melting Point | 87 °C |

| Boiling Point (estimated) | 303.27 °C |

| Appearance | Colorless or slightly yellow crystal |

| LogP (estimated) | 5.2 |

Note: Some properties are estimated and should be confirmed through experimental analysis.

Factors Influencing Solubility

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Several key factors influence this:

-

Solvent Polarity: The long aliphatic chain of this compound makes it predominantly nonpolar. Therefore, it is expected to exhibit higher solubility in nonpolar to moderately polar solvents that can interact favorably with the hydrocarbon chain through van der Waals forces.

-

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for interaction with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone). However, the energetic cost of breaking the hydrogen bonds within the crystal lattice of the solid diol and disrupting the solvent-solvent interactions must be overcome.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice forces. The temperature dependence of solubility should be determined experimentally for specific solvent systems.

-

Solvent Structure: The size and shape of the solvent molecules can also play a role. Solvents that can effectively solvate the long alkyl chain will generally be better solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a gap in the available chemical data for this compound. The experimental protocol provided in the following section is designed to enable researchers to generate this critical data.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials

-

This compound (of known high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), or a validated gravimetric method)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Agitate the samples for a sufficient duration to allow the system to reach solid-liquid equilibrium. The equilibration time can range from 24 to 72 hours and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial. The filtration step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the diol until a constant weight of the dried solute is achieved. The solubility can then be calculated as the mass of the dissolved diol per mass or volume of the solvent.

-

Chromatographic Method: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., GC-FID or HPLC-RI). Analyze the diluted sample to determine the concentration of this compound.

-

-

Data Reporting: Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L. It is essential to report the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

The Elusive 1,15-Pentadecanediol: A Technical Examination of its Putative Natural Occurrence and Biosynthesis

An in-depth guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural sources and biological context of 1,15-Pentadecanediol. This document critically assesses the available literature, highlighting the conspicuous absence of direct evidence for its natural occurrence while providing a comprehensive overview of structurally related long-chain diols that are well-documented in various organisms.

Executive Summary

This compound, a 15-carbon linear diol, is a molecule of interest for various chemical and industrial applications. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its natural origins. Despite extensive research into the lipid profiles of diverse organisms, from microorganisms to plants, direct evidence for the isolation and quantification of this compound from a natural source remains to be presented. This technical guide synthesizes the current knowledge on long-chain diols (LCDs), particularly the well-studied C28-C32 1,13- and 1,15-diols found in marine microalgae, to provide a framework for the potential discovery and characterization of their shorter-chain C15 counterpart. We detail the established experimental protocols for the analysis of LCDs and propose a putative biosynthetic pathway for this compound based on known fatty acid metabolism.

Natural Sources and Occurrence: An Evidence Gap

As of the latest literature review, there are no definitive reports confirming the natural occurrence of this compound. While its longer-chain homologs, specifically C30 and C32 1,15-diols, are well-documented as biomarkers in marine eustigmatophyte algae, the C15 variant has not been identified in these or other natural lipidomes. Extensive analyses of plant cuticular waxes and insect pheromones, which are rich sources of diverse lipids, have also not yielded any evidence of this specific compound.

The primary natural sources of the closely related and extensively studied long-chain 1,15-diols are marine and freshwater eustigmatophyte algae, such as those from the genus Nannochloropsis.[1] These microorganisms produce a range of long-chain diols that are used in paleoclimatology as proxies for sea surface temperature, under the "Long-chain Diol Index" (LDI).[2][1][3]

Quantitative Data on Related Long-Chain 1,15-Diols

While quantitative data for this compound from natural sources is unavailable, the concentrations of C30 and C32 1,15-diols have been reported in various studies. This data provides a benchmark for the potential abundance of odd-chain diols in microbial sources.

| Diol | Organism/Source | Concentration/Abundance | Reference |

| C30 1,15-diol | River Suspended Particulate Matter (SPM) | Varies from 1.0 to 7.6 ng L⁻¹ | [4] |

| C32 1,15-diol | River Suspended Particulate Matter (SPM) | Varies from 1.6 to 9.1 ng L⁻¹ (highest in stagnant waters) | [4] |

| C30 and C32 1,15-diols | Marine Eustigmatophytes | Major components of the long-chain diol fraction | [5] |

Experimental Protocols for the Analysis of Long-Chain Diols

The methodologies developed for the extraction, isolation, and identification of C28-C32 long-chain diols are directly applicable to the search for and analysis of this compound.

Lipid Extraction

Total lipids are typically extracted from biomass using a modified Bligh-Dyer or Folch method with a mixture of dichloromethane (DCM) and methanol (MeOH).

Protocol: Total Lipid Extraction

-

Lyophilize the biological sample (e.g., microbial biomass, plant tissue).

-

Homogenize the dried sample in a solvent mixture of DCM:MeOH (2:1, v/v).

-

Perform ultrasonication for 15-20 minutes to ensure cell disruption and complete extraction.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the total lipid extract.

-

Partition the extract by adding a saline solution to separate the lipid (DCM) and aqueous (MeOH/water) phases.

-

Collect the lower DCM phase and dry it under a stream of nitrogen.

Fractionation and Isolation

The total lipid extract is then fractionated to isolate the diol fraction from other lipid classes.

Protocol: Column Chromatography

-

Prepare a silica gel column conditioned with n-hexane.

-

Load the dried total lipid extract onto the column.

-

Elute different lipid classes using solvents of increasing polarity. A typical elution profile would be:

-

n-Hexane (for hydrocarbons)

-

n-Hexane:DCM (for esters and ketones)

-

DCM:Acetone (for alcohols and diols)

-

DCM:MeOH (for more polar lipids)

-

-

Collect the fraction eluted with DCM:Acetone, which will contain the diols.

Identification and Quantification

The isolated diol fraction is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis

-

Derivatization: The alcohol groups of the diols are silylated to increase their volatility for GC analysis. This is achieved by reacting the dried diol fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70°C for 30 minutes.

-

GC Separation: The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of the trimethylsilyl (TMS) ether derivatives of long-chain diols is based on their characteristic mass spectra, including the molecular ion and specific fragmentation patterns. Quantification is performed by comparing the peak areas to that of an internal standard.

Putative Biosynthesis of this compound

While no specific biosynthetic pathway for this compound has been elucidated, a hypothetical pathway can be proposed based on known fatty acid metabolism. The biosynthesis of long-chain alcohols and diols is generally understood to proceed via the reduction of fatty acids or their activated derivatives.

The precursor for this compound would be pentadecanoic acid (C15:0), an odd-chain fatty acid. The biosynthesis likely involves two key steps: ω-hydroxylation and carboxyl group reduction.

Figure 1. A putative biosynthetic pathway for this compound from pentadecanoic acid.

Signaling Pathways: A Frontier for Investigation

Currently, there is no information available regarding any signaling pathways that may involve this compound. The biological activity of this molecule remains uncharacterized. The discovery of its natural occurrence would be the first step toward investigating its potential physiological roles.

Conclusion and Future Directions

The natural occurrence of this compound is, at present, unsubstantiated in the scientific literature. However, the well-established presence of its longer-chain homologs in marine microalgae provides a compelling rationale for its potential existence, albeit likely as a minor component of the lipidome in certain organisms. The analytical techniques are well-developed and can be readily applied to targeted searches for this compound in organisms known to produce odd-chain fatty acids or other long-chain diols.

Future research should focus on:

-

Targeted Metabolomic Screening: Utilizing high-resolution GC-MS and LC-MS to screen lipid extracts from a wide range of microorganisms, particularly those known to produce odd-chain fatty acids, for the presence of this compound.

-

Metabolic Engineering: Attempting to engineer microbial strains to produce this compound by introducing relevant hydroxylase and reductase enzymes, which could also help to elucidate the biosynthetic pathway.

-

Investigation of Biological Activity: Should this compound be identified from a natural source or successfully synthesized, its biological activities should be thoroughly investigated to understand its potential roles in cellular processes and as a lead compound for drug development.

This technical guide serves as a foundational document for researchers venturing into the study of this compound, providing a clear overview of the current knowledge landscape and a roadmap for future investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Morphological and spectrometric analyses of lipids accumulation in a novel oleaginous microalga, Eustigmatos cf. polyphem (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vliz.be [vliz.be]

- 5. Frontiers | Survey of growth and lipid profiles in eustigmatophytes [frontiersin.org]

In-Depth Technical Guide on the Biological Activity of Long-Chain Aliphatic Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic diols, organic compounds featuring a linear carbon chain with two hydroxyl (-OH) groups, are emerging as a class of molecules with significant biological activities. Their unique amphiphilic nature, conferred by a long hydrophobic carbon backbone and hydrophilic hydroxyl moieties, allows them to interact with and modulate biological membranes and cellular signaling pathways. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, and skin barrier-enhancing properties of long-chain aliphatic diols, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Antimicrobial Activity

Long-chain aliphatic diols have demonstrated broad-spectrum antimicrobial properties, with their efficacy being closely linked to their alkyl chain length and the position of the hydroxyl groups. Generally, 1,2-diols are more potent than their 1,3-diol counterparts, and antimicrobial activity tends to increase with longer carbon chains.[1] The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of 1,2-alkanediols against common pathogenic microorganisms. It is important to note that these values can vary depending on the specific experimental conditions.

| Diol | Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) |

| 1,2-Hexanediol | C6 | 0.5 - 2.0% (v/v)[3] | 0.5 - 2.0% (v/v)[3] | 0.5 - 2.0% (v/v)[3] |

| 1,2-Octanediol | C8 | 0.5% (v/v)[3] | 0.5% (v/v)[3] | 0.5% (v/v)[3] |

| 1,2-Decanediol | C10 | <1%[4] | <1% | <1% |

| 1,2-Dodecanediol | C12 | 600 µg/mL[5] | - | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination of Lipophilic Diols

This protocol is adapted for lipophilic compounds like long-chain aliphatic diols.

Materials:

-

Test diol

-

Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Solvent for the diol (e.g., Dimethyl Sulfoxide - DMSO, ensuring the final concentration does not inhibit microbial growth)

-

Positive control (e.g., gentamicin for bacteria, amphotericin B for fungi)

-

Negative control (broth with solvent)

-

Microplate reader

Procedure:

-

Preparation of Diol Stock Solution: Dissolve the long-chain aliphatic diol in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the diol stock solution in the appropriate broth to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted diol, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the diol at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

MIC determination workflow.

Anti-inflammatory Activity

Long-chain aliphatic diols have been shown to possess anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting the NF-κB pathway, long-chain diols can reduce the production of these inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

While specific IC50 values for long-chain aliphatic diols on COX-2 and 5-LOX are not widely reported, studies on related compounds and the observed effects on cytokine production suggest a potent anti-inflammatory effect. For instance, 1,2-decanediol has been shown to decrease the release of inflammatory mediators like IL-8, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated keratinocytes.[4]

| Compound | Assay | Cell Line | Effect |

| 1,2-Decanediol | Cytokine Release (LPS-stimulated) | Keratinocytes | Decreased release of IL-8, TNF-α, and IL-1β[4] |

| Poly(octanediol-citrate-polyglycol) | Cytokine Expression (LPS-stimulated) | Macrophages | Downregulated expression of TNF-α, IL-1β, and IL-6[8] |

Signaling Pathway: Inhibition of NF-κB Activation

The proposed mechanism for the anti-inflammatory activity of long-chain aliphatic diols involves the inhibition of the canonical NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Long-chain diols are thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Proposed inhibition of the NF-κB signaling pathway by long-chain aliphatic diols.

Potential Involvement of PPARγ

Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors that play a crucial role in regulating inflammation.[9] Natural lipophilic molecules, such as long-chain fatty acids, are known to be agonists for PPARγ.[10] Given the structural similarity, it is plausible that long-chain aliphatic diols could also act as PPARγ agonists. Activation of PPARγ in macrophages can suppress the expression of pro-inflammatory genes, offering another potential mechanism for the anti-inflammatory effects of these diols.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol uses the RAW 264.7 macrophage cell line to assess the anti-inflammatory effects of long-chain aliphatic diols.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test diol

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the long-chain diol for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Cell Viability Assay: After the treatment period, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits following the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test diol compared to the LPS-stimulated control. Determine the IC50 value for each inflammatory mediator.

Experimental workflow for in vitro anti-inflammatory assay.

Skin Barrier Enhancement and Penetration Enhancement

The stratum corneum, the outermost layer of the skin, serves as a crucial barrier against water loss and the entry of external substances. This barrier function is primarily attributed to the unique lipid organization within the intercellular space, which is rich in ceramides, cholesterol, and free fatty acids. Long-chain aliphatic diols, due to their lipid-like structure, can integrate into this lipid matrix, potentially improving its organization and enhancing the skin's barrier function.[11] This can lead to a reduction in transepidermal water loss (TEWL) and an increase in skin hydration.

Furthermore, by modifying the fluidity of the stratum corneum lipids, long-chain aliphatic diols can also act as penetration enhancers, facilitating the delivery of other active pharmaceutical ingredients into the skin.

Quantitative Data: Effect on Skin Barrier Function

Quantitative data on the direct effect of specific long-chain aliphatic diols on TEWL is limited. However, studies have shown that topical application of lipid-containing formulations can significantly improve skin barrier function. For example, a cream containing ceramides, triglycerides, and cholesterol was shown to reduce TEWL and increase skin hydration.[11] It is hypothesized that long-chain diols would have a similar, if not more pronounced, effect due to their structure. The addition of lipids with longer carbon chains generally leads to lower skin barrier permeability and reduced TEWL values.[12]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is used to assess the effect of long-chain aliphatic diols on the skin barrier and their potential as penetration enhancers.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Test formulation containing the long-chain aliphatic diol

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Analytical method for quantifying the diol or a model drug (e.g., HPLC)

Procedure:

-

Skin Preparation: Excise full-thickness skin and remove any subcutaneous fat. The skin can be used as is or dermatomed to a specific thickness (e.g., 200-500 µm).

-

Franz Cell Assembly: Mount the prepared skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain a skin surface temperature of 32°C.

-

Application of Formulation: Apply a precise amount of the test formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time points, collect samples from the receptor solution and replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

Quantification: Analyze the concentration of the diol or model drug in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the cumulative amount of the substance permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the linear portion of the permeation profile.

Experimental workflow for a Franz diffusion cell study.

Conclusion

Long-chain aliphatic diols represent a promising class of bioactive molecules with multifaceted applications in drug development. Their demonstrated antimicrobial and anti-inflammatory activities, coupled with their ability to enhance skin barrier function and act as penetration enhancers, make them attractive candidates for use in topical and dermatological formulations. The information and protocols provided in this technical guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of these versatile compounds. Further research is warranted to elucidate the full spectrum of their biological activities, establish a more comprehensive quantitative dataset for a wider range of these diols, and fully unravel their mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory and antioxidant properties of 1,2-decanediol and willow bark extract in lipopolysaccharide-stimulated keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DFD-01 Reduces Transepidermal Water Loss and Improves Skin Hydration and Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topical application of lipids to correct abnormalities in the epidermal lipid barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,15-Pentadecanediol (CAS: 14722-40-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,15-Pentadecanediol is a long-chain aliphatic diol, an organic compound characterized by a 15-carbon backbone with hydroxyl (-OH) groups at both terminal positions.[1] Its chemical structure lends it unique physicochemical properties, making it a valuable intermediate in various fields. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols, with a focus on its role in pharmaceutical sciences and drug development.

Physicochemical and Spectroscopic Data

This compound is a white, colorless, or slightly yellow crystalline solid.[1][2] It is soluble in alcohols and other organic solvents but has low solubility in water.[1] The key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14722-40-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₃₂O₂ | [1][2][4][5] |

| Molecular Weight | 244.41 g/mol | [1][2][4][5] |

| Melting Point | 87 °C | [1] |

| Boiling Point | 366.6 ± 10.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| pKa | 14.90 ± 0.10 (Predicted) | [1] |

| SMILES | OCCCCCCCCCCCCCCCO | [2] |

| InChIKey | ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | [4][5] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Features | Source |

| ¹³C NMR | Spectra available from spectral databases. | [4] |

| GC-MS | NIST Mass Spectrometry Data Center Number: 113063. | [4][6] |

| IR Spectra | Vapor phase IR spectra are available. | [4] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reduction of the corresponding dicarboxylic acid or its esters.

Common Synthesis Route: Reduction

A primary method for preparing this compound is through the reduction of pentadecanedioic acid or its derivatives, such as methyl 15-hydroxypentadecanoate.[1] This chemical transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF).

Caption: General synthesis workflow for this compound.

Alternative Synthetic Strategies

Research has also explored the synthesis of related C15 macrocyclic compounds, such as cyclopentadecanone, from renewable resources like vegetable oils.[7] These routes often involve ozonolysis of unsaturated fatty acids to yield difunctional intermediates, which can then be converted to the desired products. While not a direct synthesis of the diol, these methods highlight the utility of C15 building blocks from natural sources.[7]

Applications in Research and Drug Development

This compound serves as a critical intermediate and building block in several industries.

-

Pharmaceutical Manufacturing : Its primary role is as an intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[8] The long, flexible 15-carbon chain is useful for constructing specific molecular architectures.

-

Cosmetics and Personal Care : Due to its surfactant-like properties, it can function as an emulsifier, dispersant, and thickening agent.[1]

-

Industrial Applications : It is also employed as a synthetic softener, lubricant, and an additive in plastics, paints, and inks.[1]

Role as a Building Block in Drug Delivery

Long-chain diols are structurally similar to lipids and can be used in the development of novel drug delivery systems. While direct research on this compound for this purpose is not extensively documented, its bifunctional nature makes it a plausible candidate for synthesizing biodegradable polymers or as a component in lipid-based nanoparticles, analogous to other long-chain diols like 1,16-hexadecanediol.[9] Such polymers can encapsulate hydrophobic drugs, enabling sustained release, improving stability, and reducing systemic side effects.[10]

Caption: Logical flow from this compound to drug delivery.

Biological Activity and Signaling Pathways (Hypothetical)

Direct biological activity or involvement in specific signaling pathways for this compound itself is not established in the literature. It is primarily considered a synthetic intermediate. However, its utility as a building block for drug delivery systems means that the final therapeutic product could influence numerous cellular pathways.

The diagram below illustrates a generalized, hypothetical signaling pathway for a drug delivered by a nanoparticle carrier, which could be synthesized using a polymer derived from a long-chain diol like this compound. This example depicts the nanoparticle being internalized by a cancer cell and releasing a drug that induces ferroptosis, a form of regulated cell death.

Caption: Hypothetical pathway of a nanoparticle-delivered drug inducing ferroptosis.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. Instrument-specific parameters should always be optimized.

Protocol 1: Synthesis via Reduction of Pentadecanedioic Acid

-

Setup : In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Reaction : Dissolve pentadecanedioic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

-

Reflux : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 12-18 hours to ensure the reaction goes to completion.

-

Quenching : Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filtration & Extraction : Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF. Combine the filtrate and washes. Remove the THF under reduced pressure using a rotary evaporator. The resulting residue can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification : Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a solvent system such as ethyl acetate/hexane to yield pure this compound.

Protocol 2: Characterization by GC-MS

-

Sample Preparation : Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup : Introduce the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS). Use a suitable capillary column (e.g., DB-5ms). Set the GC oven with a temperature program that allows for the separation of the analyte from any residual solvent or impurities (e.g., initial temperature 100 °C, ramp to 280 °C at 10 °C/min).

-

Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV. Set the mass analyzer to scan a mass-to-charge (m/z) range of approximately 40-500 amu.

-

Data Acquisition and Analysis : As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer.[11] The resulting mass spectrum is recorded. The retention time and the fragmentation pattern can be compared to reference spectra (e.g., from the NIST library) to confirm the identity and purity of this compound.[6]

Safety and Handling

Under general use and storage conditions, this compound is considered relatively safe.[1] However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling : Avoid direct contact with skin and eyes by wearing personal protective equipment (PPE) such as gloves and safety glasses.[1] Avoid inhaling dust or mists.[1]

-

Storage : Store in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.[1][12] Keep containers tightly closed.[12]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

References

- 1. chembk.com [chembk.com]

- 2. clinisciences.com [clinisciences.com]

- 3. This compound | CAS#:14722-40-8 | Chemsrc [chemsrc.com]

- 4. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (14722-40-8) at Nordmann - nordmann.global [nordmann.global]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. SDS of this compound, Safety Data Sheets, CAS 14722-40-8 - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to the Physical Properties of C15 Alpha,Omega-Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of C15 alpha,omega-diols, specifically focusing on pentadecane-1,15-diol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of long-chain aliphatic diols. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Physicochemical Properties of Pentadecane-1,15-diol

Pentadecane-1,15-diol is a long-chain aliphatic diol with the chemical formula C15H32O2.[1][2] It presents as a colorless or slightly yellow crystalline solid.[1][2] Its long hydrocarbon chain and terminal hydroxyl groups give it surfactant-like properties, making it useful in emulsification, dispersion, and thickening applications in various industries, including cosmetics and personal care products.[1][2] It is also utilized as a synthetic softener, plastic additive, and lubricant, and finds application in the manufacturing of paints, inks, and dyes.[1][2]

The key physical and chemical properties of pentadecane-1,15-diol are summarized in the tables below. It is important to note that while some values are experimentally determined, others are estimates and should be treated as such.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H32O2 | [1][3][4] |

| Molecular Weight | 244.41 g/mol | [1][3][4] |

| IUPAC Name | pentadecane-1,15-diol | [3] |

| CAS Number | 14722-40-8 | [1][3][4] |

| XLogP3 | 5.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 14 | [3] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Complexity | 112 | [3] |

Table 2: Experimentally Determined and Estimated Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 87 °C | [1] | |

| Boiling Point | 303.27 °C | Rough estimate | [1] |

| Density | 0.8954 g/cm³ | Rough estimate | [1] |

| Refractive Index | 1.4741 | Estimate | [1] |

| pKa | 14.90 ± 0.10 | Predicted | [1] |

| Solubility | Soluble in alcohol and organic solvents; difficult to dissolve in water. | Qualitative | [1][2] |

Experimental Protocols

This section details the general methodologies for determining the key physical properties of long-chain diols like pentadecane-1,15-diol.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, characteristic value.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry C15 alpha,omega-diol is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped to ensure the sample is compact.[5]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[6][7] The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath.[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the molten C15 alpha,omega-diol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.[8][9][10]

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8][9]

-

Heating: The side arm of the Thiele tube is gently heated, causing the heating liquid to circulate and heat the sample evenly.[8][9]

-

Observation: As the sample heats up, a stream of bubbles will emerge from the inverted capillary tube.[8][9] Heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[8][9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the C15 alpha,omega-diol is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.[11][12]

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11][12]

-

Separation: The solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[11]

-

Quantification: The concentration of the diol in the saturated solution is determined using a suitable analytical technique, such as gravimetry (evaporating the solvent and weighing the residue) or chromatography (e.g., HPLC).[11][13] The solubility is then expressed in units such as g/L or mol/L.[11]

Visualization of a Relevant Biological Pathway

While C15 alpha,omega-diols are not directly implicated in major signaling pathways, they are products of microbial biosynthesis. The following diagram illustrates a generalized biosynthetic pathway for the production of long-chain α,ω-diols from fatty acids in engineered E. coli.

Caption: Biosynthesis of this compound from Pentadecanoic Acid.

Experimental Workflow for Characterization

The characterization of C15 alpha,omega-diols, particularly from complex matrices such as environmental samples or reaction mixtures, follows a standardized workflow.

Caption: Workflow for the analysis of C15 alpha,omega-diols.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmajournal.net [pharmajournal.net]

A Technical Guide to 1,15-Pentadecanediol for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, suppliers, and key applications of 1,15-Pentadecanediol, a versatile long-chain aliphatic diol with growing relevance in advanced drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (CAS No. 14722-40-8) is a linear, bifunctional organic molecule characterized by a 15-carbon aliphatic chain with hydroxyl groups at its terminal positions.[1] Its long hydrocarbon backbone imparts significant hydrophobicity, while the two hydroxyl groups provide reactive sites for chemical modification. These properties make it a valuable building block in various fields, including the synthesis of polymers, surfactants, and lubricants.[1][2] For the pharmaceutical and biotechnology sectors, this compound and similar long-chain diols are gaining attention as critical components in the design of sophisticated drug delivery systems and novel therapeutic modalities.[3]

This technical guide provides a comprehensive overview of the commercial availability and suppliers of this compound. It further delves into its emerging application as a linker in the synthesis of PROTACs, offering a detailed experimental workflow and a visualization of the associated signaling pathway to support researchers and professionals in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 99%.[4][5] The compound is generally supplied as a white to off-white powder or solid.[5]

Key suppliers for this compound include:

-

Shanghai Macklin Biochemical Co., Ltd. [1]

-

CymitQuimica

-

Zhangjiagang Free Trade Zone Megawide Chemical Technology Co., Ltd. [5]

-

MedChemExpress [3]

-

MOLNOVA [2]

-

Career Henan Chemical Co., Ltd. [6]

-

Tetrahedron [7]

These suppliers offer various quantities, from gram to kilogram scales, with some also providing bulk and custom synthesis options. Researchers should consult individual supplier websites and documentation for the most current pricing, availability, and detailed specifications.

Technical Data and Specifications

Sourcing high-quality reagents is paramount for reproducible research and successful drug development. The following table summarizes typical quantitative data and physical properties of this compound compiled from various suppliers and chemical databases. It is essential to refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

| Property | Value |

| CAS Number | 14722-40-8 |

| Molecular Formula | C₁₅H₃₂O₂ |

| Molecular Weight | 244.41 g/mol |

| Appearance | White to off-white powder or solid |

| Purity | ≥95% to >99% (method-dependent, e.g., GC, HPLC) |

| Melting Point | ~87 °C |

| Boiling Point | ~303.27 °C (rough estimate) |

| Solubility | Soluble in alcohols and organic solvents; poorly soluble in water.[1] |

| Density | ~0.9 g/cm³ (estimate) |

| Refractive Index | ~1.462 (estimate) |

| Flash Point | ~161.4 °C |

Application in Drug Development: A PROTAC Linker

A significant and promising application of this compound in drug development is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease.[8]

A PROTAC molecule consists of three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9] The linker is a critical element, as its length, flexibility, and chemical nature influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[]

Long-chain aliphatic diols like this compound can be functionalized and incorporated as hydrophobic, flexible linkers in PROTAC design.[] The alkyl nature of the linker can impact the physicochemical properties of the PROTAC, such as cell permeability.[12]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this process.

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[13] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[14] The PROTAC molecule is not consumed in this process and can act catalytically to induce the degradation of multiple POI molecules.

Experimental Protocols

The synthesis of a PROTAC involves a modular approach. The following section outlines a general experimental workflow for synthesizing a PROTAC using a bifunctional linker derived from this compound. This protocol is illustrative and will require optimization based on the specific POI ligand and E3 ligase ligand being used.

Workflow for PROTAC Synthesis using a this compound-derived Linker

Caption: A generalized experimental workflow for PROTAC synthesis.

Detailed Methodologies:

1. Synthesis of a Bifunctional Linker from this compound:

-

Objective: To create a linker with two different reactive functional groups for sequential conjugation.

-

Example Protocol (Amine and Carboxylic Acid):

-

Monoprotection: React this compound with one equivalent of a protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect one hydroxyl group.

-

Activation and Amination: Activate the free hydroxyl group (e.g., by converting it to a mesylate or tosylate) and then displace it with an amine source (e.g., sodium azide followed by reduction, or direct reaction with a protected amine).

-

Deprotection: Remove the protecting group from the other end to reveal the hydroxyl group.

-

Oxidation: Oxidize the newly freed hydroxyl group to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or TEMPO-mediated oxidation).

-

Purification: Purify the resulting bifunctional linker (e.g., amino-pentadecacarboxylic acid) by chromatography.

-

2. Sequential Conjugation to Form the PROTAC:

-

Objective: To couple the POI ligand and the E3 ligase ligand to the bifunctional linker.

-

Example Protocol (Amide Bond Formation):

-

First Coupling: Activate the carboxylic acid of the linker using a coupling agent (e.g., HATU, HOBt) and react it with an amine-functionalized POI ligand in the presence of a non-nucleophilic base (e.g., DIPEA). Purify the resulting intermediate.

-

Second Coupling: If the amine on the linker is protected (e.g., with a Boc group), deprotect it using an appropriate acid (e.g., TFA). Then, couple the free amine with a carboxylic acid-functionalized E3 ligase ligand using a similar amide coupling procedure as in the first step.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity.

-

3. Characterization and Evaluation:

-

Structural Verification: Confirm the identity and purity of the synthesized PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Evaluation:

-

Binding Assays: Confirm that the PROTAC can bind to both the POI and the E3 ligase using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Cellular Degradation Assay: Treat cultured cells with the PROTAC and measure the levels of the target protein over time using Western blotting or quantitative mass spectrometry to determine the concentration at which 50% degradation occurs (DC50) and the maximum degradation (Dmax).[15]

-

Conclusion

This compound is a readily available chemical building block with significant potential for application in advanced drug development. Its role as a versatile linker in the synthesis of PROTACs highlights the growing importance of long-chain aliphatic diols in creating sophisticated therapeutic agents. This guide provides a foundational understanding of its commercial landscape, technical specifications, and a practical framework for its application in the cutting-edge field of targeted protein degradation. Researchers and drug development professionals can leverage this information to explore the utility of this compound in their own discovery and development programs.

References

- 1. chembk.com [chembk.com]

- 2. Pentadecane-1,15-diol | 14722-40-8 | MOLNOVA [molnova.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS#:14722-40-8 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 14722-40-8 [chemicalbook.com]

- 7. 14722-40-8 | this compound | Tetrahedron [thsci.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 1,15-Pentadecanediol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,15-Pentadecanediol is a long-chain aliphatic diol that holds significant promise as a monomer for the synthesis of a variety of biodegradable and biocompatible polymers. Its 15-carbon backbone imparts flexibility, hydrophobicity, and unique thermal properties to the resulting polymers, making them attractive candidates for a range of applications, particularly in the fields of drug delivery, medical devices, and specialty elastomers. This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyurethanes using this compound.

The long aliphatic chain of this compound can lead to polymers with lower melting points and glass transition temperatures compared to those synthesized with shorter-chain diols. This can be advantageous for creating flexible materials and for processing at lower temperatures. Furthermore, the hydrophobicity imparted by the long alkyl chain can be leveraged to control the release of hydrophobic drugs from a polymer matrix.

Applications in Polymer Synthesis

The bifunctional nature of this compound, with hydroxyl groups at both ends of its long aliphatic chain, allows it to be readily incorporated into polymers through condensation reactions. The primary applications lie in the synthesis of:

-

Polyesters: Through polycondensation with dicarboxylic acids or their derivatives, this compound can form a wide range of aliphatic polyesters. These materials are often biodegradable and can be tailored for specific applications by selecting the appropriate diacid comonomer.[1]

-

Polyurethanes: The reaction of this compound with diisocyanates yields polyurethanes. The long, flexible chain of the diol can act as a soft segment in the polyurethane structure, leading to elastomeric materials with good flexibility and low-temperature performance.

Data Presentation: Predicted Properties of Polymers Derived from this compound

While specific experimental data for polymers synthesized directly with this compound is limited in publicly available literature, the properties can be reasonably extrapolated from studies on homologous series of aliphatic polyesters and polyurethanes. The following tables summarize the predicted properties based on trends observed with varying diol chain lengths.[1][2]

Table 1: Predicted Thermal Properties of Polyesters from this compound and Various Diacids

| Diacid Comonomer | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Melting Temperature (Tm) (°C) |

| Succinic Acid | -50 to -45 | 75 - 85 |

| Adipic Acid | -55 to -50 | 65 - 75 |

| Sebacic Acid | -60 to -55 | 70 - 80 |

Table 2: Predicted Mechanical Properties of Polyurethanes from this compound and Diisocyanates

| Diisocyanate Comonomer | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) |

| Hexamethylene Diisocyanate (HDI) | 15 - 25 | 600 - 800 |

| Methylene Diphenyl Diisocyanate (MDI) | 20 - 35 | 500 - 700 |

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters and polyurethanes using this compound.

Protocol 1: Synthesis of Poly(pentadecamethylene sebacate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and sebacic acid using a two-stage melt polycondensation method.

Materials:

-

This compound

-

Sebacic Acid

-

Titanium(IV) isopropoxide (catalyst)

-

Nitrogen gas (high purity)

-

Chloroform

-

Methanol

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation head and condenser

-

Vacuum pump

-

Heating mantle with temperature controller

Procedure:

-

Esterification:

-

Place equimolar amounts of this compound and sebacic acid in the three-necked flask.

-

Add the catalyst (e.g., 0.1 mol% based on the diacid).

-

Assemble the reaction apparatus and purge with nitrogen for 15 minutes.

-

Heat the mixture to 180°C under a slow stream of nitrogen with mechanical stirring.

-

Water will be produced as a byproduct and should be collected. Maintain these conditions for 4 hours.

-

-

Polycondensation:

-

Gradually increase the temperature to 220°C.

-

Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 1 hour to avoid excessive bubbling.

-

Continue the reaction under high vacuum for 6-8 hours, or until the desired molecular weight is achieved (indicated by a significant increase in viscosity).

-

To stop the reaction, remove the heat and break the vacuum with nitrogen.

-

-

Purification:

-

Dissolve the resulting polymer in chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with stirring.

-

Filter the precipitated polymer and wash with fresh methanol.

-

Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

-

Protocol 2: Synthesis of a Polyurethane from this compound and Hexamethylene Diisocyanate (HDI)

This protocol describes a one-shot solution polymerization method for synthesizing a polyurethane.

Materials:

-

This compound

-

Hexamethylene Diisocyanate (HDI)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous Toluene

-

Methanol

Equipment:

-

Dry, three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Condenser

Procedure:

-

Reaction Setup:

-

In the flask, dissolve this compound in anhydrous toluene under a nitrogen atmosphere.

-

Add the DBTDL catalyst (e.g., 0.05 wt% of the total reactants).

-

Heat the solution to 80°C with stirring.

-

-

Polymerization:

-

Slowly add an equimolar amount of HDI to the reaction mixture through the dropping funnel over 30 minutes.

-

Maintain the reaction at 80°C for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polyurethane by pouring the toluene solution into a large volume of methanol with vigorous stirring.

-

Collect the polymer by filtration and wash with fresh methanol.

-

Dry the polymer under vacuum at 50°C.

-

Mandatory Visualizations

Caption: Workflow for Polyester Synthesis via Melt Polycondensation.